1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(4-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(4-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(4-methoxyphenyl)urea typically involves the reaction of 5-chloro-1,2-benzothiazole with 4-methoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(4-methoxyphenyl)urea has been studied for various scientific research applications, including:
Medicinal Chemistry: Potential use as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Biological Studies: Investigation of its effects on cellular pathways and molecular targets.
Industrial Applications: Use as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-phenylurea
- 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(4-hydroxyphenyl)urea
- 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(4-nitrophenyl)urea
Uniqueness
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(4-methoxyphenyl)urea is unique due to the presence of the methoxy group on the phenyl ring, which can influence its biological activity and chemical reactivity. This structural feature may enhance its potential as a therapeutic agent compared to other similar compounds.
Properties
CAS No. |
105734-67-6 |
---|---|
Molecular Formula |
C15H12ClN3O2S |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
1-(5-chloro-1,2-benzothiazol-3-yl)-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C15H12ClN3O2S/c1-21-11-5-3-10(4-6-11)17-15(20)18-14-12-8-9(16)2-7-13(12)22-19-14/h2-8H,1H3,(H2,17,18,19,20) |
InChI Key |
QKLHHSHTNSDWPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NSC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.